カルベジロールグルクロン酸

説明

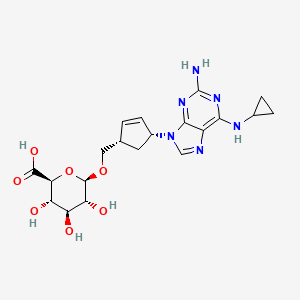

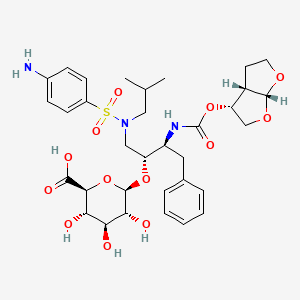

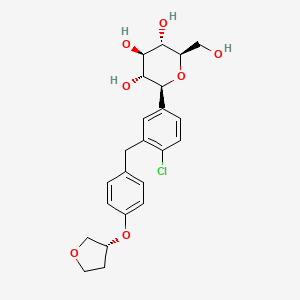

(R,S)-Carvedilol Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The glucuronidation process involves the conjugation of Carvedilol with glucuronic acid, resulting in the formation of (R,S)-Carvedilol Glucuronide. This compound is more water-soluble than its parent drug, facilitating its excretion from the body.

科学的研究の応用

Chemistry: (R,S)-Carvedilol Glucuronide is used as a model compound to study the glucuronidation process and the stability of glucuronides under different conditions .

Biology: In biological research, (R,S)-Carvedilol Glucuronide is used to investigate the role of glucuronidation in drug metabolism and the pharmacokinetics of Carvedilol .

Medicine: The compound is studied for its potential therapeutic effects and its role in the excretion of Carvedilol from the body. It is also used to understand the metabolic pathways of beta-blockers .

Industry: In the pharmaceutical industry, (R,S)-Carvedilol Glucuronide is used in the development of new beta-blockers and other cardiovascular drugs .

作用機序

(R,S)-カルベジロールグルクロニドは、UDP-グルクロン酸転移酵素によるカルベジロールへのグルクロン酸の転移を含むグルクロン酸抱合プロセスを通じて作用します。 このプロセスにより、カルベジロールの水溶性が高くなり、体からの排泄が促進されます . このプロセスに関与する分子標的には、UDP-グルクロン酸転移酵素とウリジン二リン酸グルクロン酸のグルクロン酸成分が含まれます .

類似化合物:

モルヒネ-6-グルクロニド: モルヒネの薬理学的に活性なグルクロニド。

パラセタモールグルクロニド: パラセタモールの主要な代謝産物。

プロポフォールグルクロニド: 麻酔薬プロポフォールの代謝産物.

独自性: (R,S)-カルベジロールグルクロニドは、非選択的βブロッカーであるカルベジロールの代謝産物としての役割において独自です。 他のグルクロニドとは異なり、心臓血管薬の代謝と排泄に特に関与しており、高血圧と心不全の治療におけるその重要性を強調しています .

生化学分析

Biochemical Properties

Carvedilol Glucuronide plays a crucial role in the metabolism and elimination of Carvedilol. It is formed through the process of glucuronidation, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme converts Carvedilol into its glucuronide form, making it more hydrophilic and facilitating its excretion via bile, feces, and urine . Carvedilol Glucuronide interacts with various biomolecules, including UGTs, which are responsible for its formation, and transport proteins that aid in its excretion.

Cellular Effects

Carvedilol Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, thereby modulating cell function. For instance, Carvedilol Glucuronide can impact the expression of genes related to drug metabolism and transport, leading to changes in cellular responses to Carvedilol . Additionally, it may influence cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Carvedilol Glucuronide involves its interaction with specific biomolecules, leading to its effects on cellular function. Carvedilol Glucuronide binds to UGTs, facilitating its formation from Carvedilol. This binding interaction is crucial for the glucuronidation process, which enhances the solubility and excretion of Carvedilol . Furthermore, Carvedilol Glucuronide may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carvedilol Glucuronide can vary over time. Studies have shown that Carvedilol Glucuronide is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to Carvedilol Glucuronide may lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of Carvedilol Glucuronide on cellular processes.

Dosage Effects in Animal Models

The effects of Carvedilol Glucuronide can vary with different dosages in animal models. At low doses, Carvedilol Glucuronide may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Carvedilol Glucuronide is involved in several metabolic pathways, primarily related to its formation and excretion. The glucuronidation process, catalyzed by UGTs, is a key metabolic pathway for Carvedilol Glucuronide . This pathway enhances the solubility and excretion of Carvedilol, facilitating its elimination from the body. Additionally, Carvedilol Glucuronide may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Carvedilol Glucuronide is transported and distributed within cells and tissues through specific transport proteins. These proteins facilitate the movement of Carvedilol Glucuronide across cellular membranes, ensuring its proper localization and accumulation . The transport and distribution of Carvedilol Glucuronide are crucial for its excretion and overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of Carvedilol Glucuronide is influenced by targeting signals and post-translational modifications. These factors direct Carvedilol Glucuronide to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of Carvedilol Glucuronide is important for elucidating its role in cellular processes and its overall pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Carvedilol Glucuronide typically involves the enzymatic glucuronidation of Carvedilol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are widely distributed in the liver and other tissues .

Industrial Production Methods: Industrial production of (R,S)-Carvedilol Glucuronide may involve the use of recombinant human UDP-glucuronosyltransferase enzymes expressed in insect cell microsomes. This method ensures high yield and purity of the glucuronide product .

化学反応の分析

反応の種類: (R,S)-カルベジロールグルクロニドは、主に加水分解とアシル移動反応を起こします。 加水分解は、酸性または塩基性条件下で起こり、カルベジロールとグルクロン酸が放出されます .

一般的な試薬と条件:

加水分解: 酸性または塩基性条件。

アシル移動: pH 6.5 以上の水性緩衝液中で起こります.

生成される主な生成物:

加水分解: カルベジロールとグルクロン酸。

アシル移動: グルクロニドのさまざまな位置異性体.

4. 科学研究への応用

化学: (R,S)-カルベジロールグルクロニドは、グルクロン酸抱合プロセスとさまざまな条件下でのグルクロニドの安定性を研究するためのモデル化合物として使用されます .

生物学: 生物学研究では、(R,S)-カルベジロールグルクロニドは、薬物代謝におけるグルクロン酸抱合の役割とカルベジロールの薬物動態を調査するために使用されます .

医学: この化合物は、その潜在的な治療効果と、カルベジロールの体からの排泄におけるその役割について研究されています。 また、βブロッカーの代謝経路を理解するためにも使用されます .

産業: 製薬業界では、(R,S)-カルベジロールグルクロニドは、新しいβブロッカーやその他の心臓血管薬の開発に使用されます .

類似化合物との比較

Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

Paracetamol Glucuronide: A major metabolite of paracetamol.

Propofol Glucuronide: A metabolite of the anesthetic propofol.

Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQFGCELBOSRN-VKTJNCFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678687 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114869-83-9 | |

| Record name | Carvedilol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)